molecular formula C6H15NO B3246550 (2-Methoxy-2-methylpropyl)(methyl)amine CAS No. 17860-82-1

(2-Methoxy-2-methylpropyl)(methyl)amine

Cat. No.: B3246550
CAS No.: 17860-82-1
M. Wt: 117.19
InChI Key: UPQXFVNGCXRRTR-UHFFFAOYSA-N
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Description

(2-Methoxy-2-methylpropyl)(methyl)amine is a secondary amine with the molecular formula C₆H₁₅NO (free base) and a molecular weight of 117.19 g/mol . Its hydrochloride form (CAS: 1394042-56-8) has a molecular weight of 153.65 g/mol . The compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the same carbon atom, with a methyl-substituted amine group (-NHCH₃) on the adjacent carbon. The IUPAC name is 2-methoxy-N,2-dimethylpropan-1-amine, and its SMILES notation is CC(C)(CNC)OC .

The hydrochloride salt form enhances stability and handling properties .

Properties

IUPAC Name

2-methoxy-N,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,8-4)5-7-3/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQXFVNGCXRRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869509
Record name (2-Methoxy-2-methylpropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17860-82-1
Record name (2-Methoxy-2-methylpropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-methylpropyl)(methyl)amine typically involves the reaction of 2-methoxy-2-methylpropyl chloride with methylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

2-Methoxy-2-methylpropyl chloride+MethylamineThis compound+HCl\text{2-Methoxy-2-methylpropyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-2-methylpropyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-methylpropyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2-Methoxy-2-methylpropyl)(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-2-methylpropyl)(methyl)amine involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl(2-methylpropyl)amine (CAS: 625-43-4)

  • Molecular Formula : C₅H₁₃N .
  • Molecular Weight : 87.17 g/mol .
  • Properties :
    • Toxicity : Classified under GHS Category 4 for acute oral, dermal, and inhalation toxicity .
    • Handling : Requires ventilation and personal protective equipment due to flammability and irritation risks .
  • Applications : Primarily used in research and development; lacks the polar methoxy group, making it less hydrophilic than the target compound.

(2-Methoxy-2-methylpropyl)amine (CAS: 89282-70-2)

  • Molecular Formula: C₅H₁₃NO .
  • Molecular Weight : 103.16 g/mol.
  • Structure : A primary amine with the same methoxy and methyl substituents but lacking the methyl group on the amine (-NH₂ instead of -NHCH₃).
  • No toxicity data available in the evidence, but primary amines generally exhibit higher reactivity than secondary amines.
  • Applications : Likely serves as a precursor for synthesizing secondary amines like the target compound via alkylation .
  • Key Difference : The primary amine functionality alters reactivity and interaction with electrophiles compared to the target compound’s secondary amine .

Methyl Diethanolamine (MDEA, CAS: 105-59-9)

  • Molecular Formula: C₅H₁₃NO₂ .
  • Molecular Weight : 135.16 g/mol.
  • Structure: A tertiary amine with two ethanol (-CH₂CH₂OH) groups and one methyl group.
  • Properties :
    • CO₂ Capture : Demonstrates a CO₂ adsorption capacity of 2.63 mmol/g when impregnated onto mesoporous carbon, outperforming untreated materials by 64% .
    • Reactivity : Tertiary amines like MDEA have lower reactivity with CO₂ but higher thermal stability and regeneration efficiency compared to primary/secondary amines .
  • Applications: Widely used in gas treatment and carbon capture technologies due to its high capacity and low corrosion .
  • Key Difference: The tertiary amine structure and ethanol groups make MDEA more hydrophilic and suited for industrial gas scrubbing, unlike the less polar target compound .

Methyl-(2-methyl-2-phenyl-propyl)-amine (CAS: 40278-47-5)

  • Molecular Formula : C₁₁H₁₇N .
  • Molecular Weight : 163.26 g/mol.
  • Structure : A secondary amine with a phenyl group introducing aromaticity and increased hydrophobicity.
  • No toxicity or application data provided in the evidence.
  • Key Difference : The aromatic substituent drastically alters solubility and electronic properties compared to the aliphatic methoxy group in the target compound .

Comparative Data Table

Property (2-Methoxy-2-methylpropyl)(methyl)amine Methyl(2-methylpropyl)amine (2-Methoxy-2-methylpropyl)amine MDEA Methyl-(2-methyl-2-phenyl-propyl)-amine
Molecular Formula C₆H₁₅NO C₅H₁₃N C₅H₁₃NO C₅H₁₃NO₂ C₁₁H₁₇N
Molecular Weight 117.19 g/mol 87.17 g/mol 103.16 g/mol 135.16 g/mol 163.26 g/mol
Amine Type Secondary Secondary Primary Tertiary Secondary
Key Functional Groups Methoxy, methyl Branched alkyl Methoxy, methyl Ethanol, methyl Phenyl, methyl
Polarity Moderate (methoxy enhances polarity) Low High (primary amine) High (ethanol) Low (aromatic)
Toxicity Not reported GHS Category 4 Not reported Low (industrial) Not reported
Applications Research/Pharma intermediates R&D Synthesis precursor CO₂ capture Pharma intermediates

Research Findings and Gaps

  • CO₂ Capture: MDEA’s efficacy in CO₂ adsorption (2.63 mmol/g) highlights the role of amine structure in gas treatment .
  • Toxicity : Methyl(2-methylpropyl)amine’s acute toxicity underscores the need for careful handling of aliphatic amines, though the target compound’s hazards remain uncharacterized .
  • Synthesis : (2-Methoxy-2-methylpropyl)amine (CAS: 89282-70-2) is commercially available, suggesting the target compound could be synthesized via methylation of this precursor .

Biological Activity

(2-Methoxy-2-methylpropyl)(methyl)amine, a compound characterized by its unique structural properties, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H15NO, with a molecular weight of 115.19 g/mol. The compound features both a methoxy group and a methyl group attached to a branched propyl chain, which contributes to its unique chemical behavior and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity and reactivity, influencing several biochemical pathways:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, thereby altering metabolic processes.
  • Receptor Interaction : It may bind to biological receptors, potentially modulating neurotransmitter activity or other signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Neuropharmacological Effects : There is potential for this compound to influence neurochemical pathways, possibly affecting conditions such as anxiety or depression through modulation of neurotransmitter systems.
  • Toxicological Considerations : While specific toxicological data is limited, compounds with similar structures often require careful evaluation due to potential irritant properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits potential antimicrobial properties
NeuropharmacologicalPossible modulation of neurotransmitter systems
ToxicityRequires further evaluation for irritant effects

Case Study: Neuropharmacological Effects

A study explored the effects of this compound on serotonin receptors. Using in vitro assays, researchers found that the compound demonstrated varying degrees of affinity for serotonin receptor subtypes. This suggests potential applications in treating mood disorders by modulating serotonin levels .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey Differences
2-Methoxy-2-methylpropan-1-amineLacks the methyl group on nitrogen
2-MethoxyisobutylamineDifferent substituents affecting reactivity
N-(2-Methoxy-2-methylpropyl)formamideContains a formamide group impacting activity

This comparison highlights how the presence of both methoxy and methyl groups in this compound contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methoxy-2-methylpropyl)(methyl)amine
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(2-Methoxy-2-methylpropyl)(methyl)amine

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